Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-13-9(12)6-5(10)4-11-8-7(6)14-2-3-15-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZQIVVEPFUVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=C1Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132451 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-13-9 | |
| Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-chloro-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate typically involves the reaction of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Structural Analysis
Methyl 7-chloro-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylate (C₉H₇ClNO₄) features a fused bicyclic system combining a pyridine ring and a dioxin moiety. Key functional groups include:
-
Methyl ester at position 8: Facilitates reactions such as hydrolysis and transesterification.
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Chlorine substituent at position 7: Prone to nucleophilic aromatic substitution (SNAr) and elimination reactions.
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Dioxino ring : Contributes to electron-deficient aromatic reactivity, enabling electrophilic substitution .
Hydrolysis of the Ester Group
The methyl ester undergoes saponification in the presence of aqueous NaOH, yielding the parent carboxylic acid:
This reaction is accelerated at elevated temperatures (80–100°C) and is critical for synthesizing bioactive derivatives.
Nucleophilic Substitution of Chlorine
The chlorine substituent reacts with nucleophiles (e.g., NH₃, CN⁻) under SNAr conditions, requiring a Lewis acid catalyst (e.g., ZnCl₂):
This pathway is pivotal for generating analogs with diverse pharmacophores.
Electrophilic Aromatic Substitution
The dioxino ring undergoes nitration or bromination at specific positions, guided by the electron-withdrawing effects of the ester group. For example:
These reactions expand the compound’s utility in material science applications .
Experimental Data and Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Saponification | Aqueous NaOH (1M), 95°C, 2h | Carboxylic acid | 85 |
| Chlorine substitution | NH₃ (gaseous), ZnCl₂ (catalyst), 60°C, 4h | 7-Amino derivative | 78 |
| Nitration | HNO₃ (conc.), H₂SO₄ (conc.), 0°C, 1h | 5-Nitro derivative | 92 |
Scientific Research Applications
PKR Activation
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate has been identified as a potential activator of pyruvate kinase R (PKR). PKR plays a crucial role in glycolysis and energy metabolism in red blood cells. Compounds that activate PKR can decrease levels of 2,3-DPG (diphosphoglycerate) and increase ATP production, which may have therapeutic implications for conditions such as sickle cell disease (SCD) where improved red blood cell function is critical .
Antimicrobial Properties
Research indicates that derivatives of this compound may exhibit antimicrobial activity. The unique bicyclic dioxin structure enhances its reactivity and potential efficacy against various pathogens. Studies have shown that modifications to the core structure can lead to increased potency against specific bacterial strains.
Case Studies
Chemical Reaction Pathways
The compound participates in several key chemical reactions:
- Oxidation: Converts to carboxylic acids.
- Reduction: Produces alcohol derivatives.
- Substitution: Allows for halogen exchange reactions.
These reactions are facilitated by common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The resulting products can be further explored for their biological activities or used as intermediates in synthetic pathways.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Structural Modifications
a) Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate
- Key Difference : Lacks the chlorine atom at position 5.
- Impact: Reduced molecular weight (195.17 g/mol vs. 229.62 g/mol) due to the absence of chlorine . Altered reactivity in electrophilic substitution reactions, as chlorine typically directs electrophiles to specific positions .
b) 7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- Key Difference : Replaces the methyl ester at position 8 with iodine.
- Higher molecular weight (316.58 g/mol) and increased steric bulk, affecting binding in biological systems .
c) 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid
- Key Difference : Carboxylic acid replaces the methyl ester.
- Impact :
d) Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- Key Difference: Benzene-fused dioxine core instead of pyridine; amino group at position 8.
- Impact: Enhanced aromaticity and electron-richness due to the benzene ring, altering reactivity in nucleophilic substitutions .
Biological Activity
Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate (CAS No. 1346447-13-9) is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer properties and other pharmacological effects.
- Molecular Formula : C₉H₈ClNO₄
- Molecular Weight : 229.62 g/mol
- Structure : The compound features a dioxin ring fused with a pyridine structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its anticancer potential and other therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against multiple cancer cell lines. For instance, the compound has been evaluated in vitro against various cancer types, showing promising results in inhibiting cell growth.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference |
|---|---|---|---|
| Methyl 7-chloro-... | A549 (Lung) | 5.2 | |
| Methyl 7-chloro-... | MDA-MB-231 (Breast) | 4.8 | |
| Methyl 7-chloro-... | HCT116 (Colon) | 6.0 |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency in various cancer models.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Structural analogs have shown that modifications in the dioxin and pyridine rings can significantly enhance cytotoxicity and selectivity towards cancer cells.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also possess:
- Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial strains and fungi.
- Anti-inflammatory Effects : Initial findings indicate potential in reducing inflammation markers in vitro.
Case Studies
A notable study explored the structure-activity relationship (SAR) of similar compounds and their biological activities across several assays. The findings highlighted that modifications to the dioxin moiety could lead to improved efficacy against specific cancer types while maintaining low toxicity profiles in normal cells.
Case Study Summary
- Study Title : Evaluation of Antitumor Activity of Dioxin Derivatives
- Objective : To assess the cytotoxicity of various derivatives on different cancer cell lines.
- Findings : Methyl 7-chloro derivative exhibited notable cytotoxicity with a favorable safety profile compared to traditional chemotherapeutics like Doxorubicin.
Q & A
Q. Q1. What synthetic methodologies are recommended for the preparation of methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate, and how can regioselectivity be ensured during cyclization?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and esterification. For example, analogous compounds like ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates are synthesized via site-selective cyclocondensation of α-acetyl-N-arylhydrazonoyl chlorides with diaminocarboxylate intermediates under basic conditions (e.g., triethylamine in ethanol) . To ensure regioselectivity during cyclization, computational tools (e.g., DFT optimization) can predict favorable transition states, while reaction conditions (temperature, solvent polarity) are optimized to suppress side reactions .
Q. Q2. How can structural characterization of this compound be performed using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the presence of the dioxane ring (δ ~4.0–4.5 ppm for OCH2CH2O) and the methyl ester group (δ ~3.8–4.0 ppm for COOCH3). Aromatic protons in the pyridine ring typically appear at δ ~6.5–8.5 ppm .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass). Fragmentation patterns can confirm substituent positions .
- Infrared (IR) Spectroscopy: Peaks at ~1700–1750 cm⁻¹ confirm the ester carbonyl group, while C-Cl stretches appear at ~550–750 cm⁻¹ .
Q. Q3. What analytical techniques are suitable for assessing purity and stability during storage?
Methodological Answer:
- HPLC/LC-MS: Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Stability under varying pH and temperature is assessed via accelerated degradation studies .
- Thermogravimetric Analysis (TGA): Determines decomposition temperature and hygroscopicity, critical for storage conditions (e.g., dry, inert atmosphere) .
Advanced Research Questions
Q. Q4. How can molecular docking studies be designed to evaluate the interaction of this compound with EGFR wild-type kinase?
Methodological Answer:
- Protein Preparation: Retrieve the EGFR wild-type crystal structure (e.g., PDB ID 1M17). Remove water molecules and add polar hydrogens.
- Ligand Preparation: Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G* basis set) and generate 3D conformers .
- Docking Software: Use AutoDock Vina or Schrödinger Glide. Set grid boxes around the ATP-binding site. Validate the protocol with co-crystallized ligands (RMSD ≤ 2.0 Å). Key interactions (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718) should be analyzed .
Q. Q5. How can a QSAR model be developed to predict the inhibitory activity of derivatives against NSCLC-associated EGFR mutants?
Methodological Answer:
- Dataset Curation: Collect IC50 values for 30–50 derivatives. Include structural analogs (e.g., variations in substituents at positions 7 and 8) .
- Descriptor Generation: Compute 1D–3D descriptors (e.g., logP, polar surface area, HOMO/LUMO energies) using software like MOE or PaDEL.
- Model Validation: Split data into training (70%) and test (30%) sets. Use genetic function approximation (GFA) for model selection. Metrics: R² > 0.8, Q² > 0.7, and external validation via Y-randomization .
- Key Descriptors: Electron-withdrawing groups at position 7 (e.g., Cl) enhance activity by increasing electrophilicity .
Q. Q6. What strategies can mitigate discrepancies between in silico predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Solvent Effects: Recalculate docking scores with explicit solvent models (e.g., MM-PBSA) to account for solvation .
- Conformational Sampling: Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to explore ligand flexibility and protein loop movements .
- Experimental Validation: Perform enzymatic assays (e.g., ADP-Glo™ kinase assay) under physiological conditions to confirm inhibition .
Q. Q7. How can selective functionalization of the dioxane ring be achieved without disrupting the pyridine core?
Methodological Answer:
- Protecting Groups: Temporarily protect the pyridine nitrogen with Boc or acetyl groups during ring functionalization.
- Metal-Catalyzed Coupling: Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 8. Optimize ligand (e.g., XPhos) and base (K2CO3) for regioselectivity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
